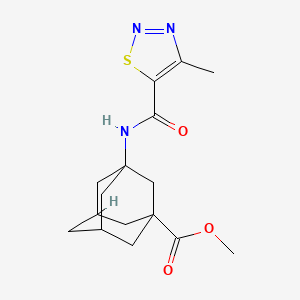
methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate is a useful research compound. Its molecular formula is C16H21N3O3S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.13036271 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(4-methyl-1,2,3-thiadiazole-5-amido)adamantane-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing findings from various studies and reviews.
Chemical Structure and Properties
The compound features an adamantane core, which is known for its structural rigidity and ability to enhance the biological activity of derivatives. The presence of the thiadiazole moiety is significant, as this group is associated with various pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,3-thiadiazole moiety exhibit notable antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Studies have reported minimum inhibitory concentrations (MICs) in the range of 62.5 μg/mL for some derivatives .
- Antifungal Activity : The compound has demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger. The introduction of additional functional groups has been shown to enhance this activity .
Anticancer Properties
The anticancer potential of thiadiazole derivatives is well-documented. This compound may exhibit similar properties:
- Cytotoxicity : In vitro studies have indicated that related compounds possess cytotoxic effects on various cancer cell lines. For example, certain thiadiazole derivatives have shown IC50 values as low as 2.58 μM against breast carcinoma cells .
- Mechanism of Action : The proposed mechanisms include interference with tubulin polymerization and induction of apoptosis in cancer cells. Molecular docking studies suggest that these compounds can bind effectively to target proteins involved in cancer progression .
Case Studies and Research Findings
Several studies have focused on the biological activities of thiadiazole derivatives:
- Study on Antimicrobial Activity : A study highlighted that compounds with a similar structure exhibited significant antibacterial effects against Salmonella typhi and E. coli, with zones of inhibition ranging from 15–19 mm at a concentration of 500 μg/disk .
- Cytotoxicity Assessment : In another research effort, several thiadiazole derivatives were evaluated for their antiproliferative activities against human cancer cell lines including T47D (breast), HT-29 (colon), and Jurkat E6.1 (T-cell leukemia). Results indicated that specific substitutions on the thiadiazole ring could enhance antiproliferative effects .
Summary Table of Biological Activities
Properties
IUPAC Name |
methyl 3-[(4-methylthiadiazole-5-carbonyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-9-12(23-19-18-9)13(20)17-16-6-10-3-11(7-16)5-15(4-10,8-16)14(21)22-2/h10-11H,3-8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIBIGHPIBUEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NC23CC4CC(C2)CC(C4)(C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














